2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane
Overview
Description
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is an organoboron compound with the molecular formula C12H16BBrO2. It is characterized by a bromomethyl group attached to a phenyl ring, which is further connected to a 1,3,2-dioxaborinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane typically involves the reaction of 2-(bromomethyl)phenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions, often in the presence of a base such as potassium carbonate, and requires heating to facilitate the formation of the dioxaborinane ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate the boronic acid group.
Major Products:
Aryl or Vinyl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Phenyl Compounds: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms a new carbon-carbon bond and regenerates the palladium catalyst.
Comparison with Similar Compounds
2-(Bromomethyl)phenylboronic Acid: Shares the bromomethyl and phenylboronic acid groups but lacks the dioxaborinane ring.
Neopentyl Glycol Boronic Esters: Similar in structure but with different substituents on the boronic ester group.
Uniqueness: 2-[2-(Bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane is unique due to its combination of a bromomethyl group and a dioxaborinane ring, which provides distinct reactivity and stability compared to other boronic acid derivatives .
Properties
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO2/c1-12(2)8-15-13(16-9-12)11-6-4-3-5-10(11)7-14/h3-6H,7-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXRRKYYMYMEKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=CC=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.